Vorolanib
Description
Background and Design Rationale of Vorolanib (B611704)
The conception and development of this compound were based on specific preclinical findings and a strategic design intended to optimize its therapeutic profile compared to earlier generations of kinase inhibitors. nih.govnih.gov
Context within Anti-Angiogenic Therapies
Angiogenesis is a fundamental process in the development and metastasis of tumors, as well as in various ocular conditions like wet age-related macular degeneration (wAMD). arvojournals.org The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are primary mediators of this process, making them a prominent target for anti-angiogenic therapies. nih.govbohrium.com These therapies aim to disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting their growth and spread. patsnap.comcancer-research-network.com
This compound was developed as a potent anti-angiogenic agent that targets all isoforms of VEGFR and platelet-derived growth factor receptors (PDGFRs). cancer.govpatsnap.com The rationale for targeting both VEGFR and PDGFR families lies in their roles as major mediators of tumor angiogenesis and their ability to provide compensatory signaling for each other. nih.gov By inhibiting these key drivers, this compound disrupts the signaling cascades that promote endothelial cell proliferation, migration, and the formation of new blood vessels. patsnap.compatsnap.com Preclinical studies have demonstrated this compound's ability to inhibit VEGF-induced proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro and suppress microvessel density in vivo. nih.gov
Strategic Development as a Tyrosine Kinase Inhibitor
This compound is a new-generation multi-target kinase inhibitor with a novel chemical structure. patsnap.com Its strategic development was guided by the goal of creating a TKI with an improved therapeutic window. nih.gov A key aspect of its design is its pharmacokinetic profile, characterized by a shorter half-life (approximately 4-8 hours) and limited tissue accumulation compared to other TKIs like sunitinib (B231). nih.govnih.govcancer-research-network.compatsnap.com This design concept was based on preclinical findings suggesting that constant inhibition of VEGFR phosphorylation is not essential for anti-tumor efficacy. nih.gov The intermittent inhibition offered by this compound's short half-life was intended to maintain anti-tumor activity while minimizing potential toxicity. cancer-research-network.com
The multi-targeted design of this compound addresses the complexity of cancer biology, where multiple signaling pathways are often dysregulated and can develop resistance through compensatory mechanisms. nih.gov In addition to VEGFR and PDGFR, this compound also potently inhibits other kinases such as c-Kit and FMS-like tyrosine kinase-3 (FLT3), contributing to its broad spectrum of anti-tumor activity observed in preclinical models. nih.govpatsnap.compatsnap.comacs.org
Comparative Design Considerations with Other Kinase Inhibitors
This compound was chemically derived from sunitinib but was designed to have a more favorable safety profile through higher selectivity and less potency against certain off-target kinases. nih.govresearchgate.net Comparative studies with other pan-VEGFR TKIs, such as sunitinib and axitinib (B1684631), highlight key differences in their design and inhibitory profiles.
Based on computer modeling, this compound is predicted to be a type II inhibitor of VEGFRs. arvojournals.org This is a significant design consideration, as type II inhibitors are generally known to have greater selectivity compared to type I TKIs. arvojournals.org
A key differentiator is the effect on the TIE2 receptor, which is crucial for maintaining vascular stability. bohrium.comnih.gov While all three TKIs (this compound, sunitinib, and axitinib) show potent pan-VEGFR inhibition, only axitinib potently inhibits TIE2. arvojournals.orgbohrium.comnih.gov Retaining TIE2 function is considered advantageous for avoiding undesired effects on vascular stability. arvojournals.org Another distinguishing feature is melanin (B1238610) binding; among the three, only sunitinib was found to bind to melanin, which could risk impacting normal cell function in pigmented tissues. arvojournals.orgbohrium.com Preclinical studies also indicated that this compound is potentially less toxic than sunitinib, as significant negative impacts on body weight observed with sunitinib were not seen in this compound-treated groups at comparable effective doses. nih.gov
Interactive Data Tables
Below are tables summarizing the inhibitory activity and comparative preclinical findings for this compound.
Table 1: Inhibitory Activity of this compound against Various Kinases This table displays the half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of a drug that is required for 50% inhibition in vitro.
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| KDR (VEGFR2) | 1.55 | nih.gov |
| PDGFRβ | 0.86 | nih.gov |
| c-Kit | 2.05 | nih.gov |
| FLT3 | 0.65 | nih.gov |
Table 2: Comparative Preclinical Anti-Tumor Activity in Xenograft Models This table shows the tumor growth inhibition in various human cancer cell line xenograft models in mice.
| Cell Line | Cancer Type | This compound Activity | Sunitinib Comparison | Reference |
|---|---|---|---|---|
| MV-4-11 | Leukemia | Complete tumor regression | Strong inhibition | nih.gov |
| A549 | Lung Carcinoma | Dose-dependent inhibition | Comparable at specific doses | nih.gov |
| 786-O | Renal Carcinoma | Dose-dependent inhibition | Comparable at specific doses | nih.gov |
| HT-29 | Colorectal Carcinoma | Dose-dependent inhibition | Comparable at specific doses | nih.gov |
| BxPC-3 | Pancreatic Carcinoma | Dose-dependent inhibition | Comparable at specific doses | nih.gov |
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| Aflibercept | |
| Axitinib | |
| Bevacizumab | |
| Everolimus (B549166) | |
| Nivolumab (B1139203) | |
| Pembrolizumab | |
| Sunitinib | |
| Toripalimab |
Structure
2D Structure
Properties
IUPAC Name |
N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10+/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIOJWCYOHBUJS-ADFUCPMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Target Engagement
Direct Receptor Tyrosine Kinase Inhibition Profile
Vorolanib (B611704) is characterized by its potent inhibitory activity against a range of tyrosine kinase receptors. patsnap.com Preclinical studies have demonstrated its competitive binding and inhibitory activities with several kinases. nih.govresearchgate.netnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Family Inhibition
The vascular endothelial growth factor receptor (VEGFR) family plays a critical role in promoting angiogenesis, the process of forming new blood vessels. patsnap.comtandfonline.com This process is essential for tumor growth and metastasis, as well as pathological neovascularization in retinal diseases. patsnap.com this compound targets and inhibits VEGFRs, thereby disrupting the signaling cascade that promotes endothelial cell proliferation, migration, and new blood vessel formation. patsnap.compatsnap.com The VEGFR family consists of three transmembrane proteins: VEGFR-1 (FLT-1), VEGFR-2 (kinase insert domain receptor [KDR] or FLK-1), and VEGFR-3 (FLT-4). tandfonline.com this compound is described as a multi-targeted TKI that targets all VEGFR isoforms. nih.gov
VEGFR2 (KDR) is considered particularly crucial in angiogenesis, and its inhibition is essential for treating VEGF-driven diseases. tandfonline.comnih.gov Studies have shown that this compound has potent inhibitory effects on VEGFR2. patsnap.comchinadaily.com.cn One study indicated that this compound is more selective for VEGFR-2 than sunitinib (B231). jscimedcentral.com this compound has been shown to inhibit the phosphorylation of KDR in human umbilical vein endothelial cells (HUVECs), which is a key step in VEGF-induced signaling. nih.gov Computer modeling studies predict that this compound strongly binds intracellularly near the ATP binding regions of VEGFR1, VEGFR2, and VEGFR3 when they are in the inactive configuration, suggesting it acts as a type II pan-VEGFR inhibitor. nih.gov
Inhibition of VEGFR signaling by this compound disrupts the processes necessary for the formation of new blood vessels. patsnap.com Preclinical studies have demonstrated that this compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro. nih.govresearchgate.netnih.govresearchgate.net It has also been shown to inhibit HUVEC tube formation in vitro, a process that mimics the organization of endothelial cells into capillary-like structures. nih.govresearchgate.netnih.govresearchgate.netnih.gov Furthermore, this compound has been found to inhibit the migration and invasion of HUVEC cells induced by VEGF. jscimedcentral.comnih.gov This cellular anti-angiogenic effect is attributed to its binding and potent inhibition of VEGF-stimulated VEGFR2 phosphorylation. nih.gov
Data on the inhibition of HUVEC proliferation by this compound induced by VEGF165 has been reported with IC50 values. nih.gov
| Cell Type | Inducer | IC50 (nM) | Source |
| HUVEC cell line | VEGF165 | 64.13 | nih.gov |
| Primary HUVECs | VEGF165 | 92.37 | nih.gov |
| Primary HUVECs | None | >2000 | nih.gov |
| VEGF-stimulated HUVECs | VEGF | 31 ± 5 (nM) or 0.031 ± 0.005 μM | jscimedcentral.commedchemexpress.com |
| FBS-stimulated HUVEC | FBS | 29.9 μM | medchemexpress.com |
At concentrations of 50 nM and 100 nM, this compound inhibited VEGF165-induced tube formation of HUVECs in vitro, with inhibitory strengths comparable to sunitinib. nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR) Family Inhibition
This compound also targets platelet-derived growth factor receptors (PDGFRs). patsnap.compatsnap.comnih.govresearchgate.netnih.govpatsnap.com PDGFRs are involved in regulating cell growth and division. patsnap.comtandfonline.com this compound is described as a potent inhibitor of PDGFR. patsnap.comchinadaily.com.cn It targets all PDGFR isoforms. nih.gov
PDGFR signaling contributes to the stability and permeability of blood vessels and is involved in the regulation of pericytes and smooth muscle cells, which provide structural support to newly formed blood vessels. patsnap.comtandfonline.comreviewofophthalmology.com By inhibiting PDGFR, TKIs like this compound can help reduce vascular permeability and potentially prevent the formation of abnormal blood vessels. tandfonline.com Targeting both endothelial cells (via VEGFR inhibition) and pericytes (via PDGFR inhibition) with kinase inhibitors has shown improved efficacy in anti-angiogenic therapy and reduced tumor growth in animal models. researchgate.net
The half maximal inhibitory concentration (IC50) of this compound for PDGFRβ has been reported as being the same as that of sunitinib. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
This compound has also demonstrated inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3). patsnap.comnih.govtandfonline.compatsnap.com FLT3 is a growth factor receptor that can regulate cell growth and proliferation through various signaling pathways. nih.gov Mutations in the FLT3 gene have been associated with poor outcomes in certain cancers. researchgate.net this compound may repress cell growth by selectively inhibiting tyrosine kinases mutated in cancer cells, such as FLT3-ITD mutations found in some leukemia cells. nih.gov this compound potently inhibited FLT3 kinase activity with high specificity. nih.gov The IC50 value of this compound for FLT3 was reported to be 4.7- to 15.4-fold lower than that of sunitinib. nih.gov
Here is a table summarizing some reported IC50 values for this compound against key targets:
| Target | IC50 (nM) | Notes | Source |
| KDR | 1.12 | nih.gov | |
| KDR | 52 | nih.govretinalphysician.com | |
| PDGFRβ | Same as sunitinib | nih.gov | |
| FLT3 | Lower than sunitinib | 4.7- to 15.4-fold lower IC50 | nih.gov |
| KIT | Lower than sunitinib | nih.govresearchgate.netnih.govpatsnap.com |
This compound has also shown inhibitory activity against C-Kit. nih.govresearchgate.netnih.govpatsnap.comchinadaily.com.cn
c-Kit Inhibition
This compound has demonstrated inhibitory activity against c-Kit. nih.govresearchgate.netnih.govresearchgate.net Preclinical studies have shown that this compound exhibits competitive binding and inhibitory activities with c-Kit. nih.govresearchgate.netnih.gov The half maximal inhibitory concentration (IC50) values of this compound for c-Kit were reported to be significantly lower (4.7- to 15.4-fold) than those of sunitinib, indicating a potentially higher potency against this kinase. nih.gov
Differential Inhibition of Other Kinases (e.g., RET, AMPKα1)
Beyond its potent inhibition of targets like VEGFRs, PDGFRs, FLT3, and c-Kit, this compound also interacts with other kinases, albeit with differential potency. nih.govresearchgate.netnih.govresearchgate.net Studies have shown that this compound inhibits RET and AMPKα1, but more weakly compared to sunitinib. nih.govresearchgate.netnih.govresearchgate.net The IC50 values for this compound against RET and AMPKα1 were found to be 1.1- to 2.4-fold higher than those of sunitinib. nih.gov This differential inhibition profile suggests a more stringent kinase selectivity for this compound compared to sunitinib, which might contribute to a potentially more favorable safety profile. nih.govresearchgate.netnih.govnih.gov Inhibiting RET and AMPKα1 has been implicated as a potential mechanism for some sunitinib-associated side effects. researchgate.net
Downstream Signaling Pathway Modulation
The inhibition of key tyrosine kinases by this compound leads to the modulation of several downstream signaling pathways critical for tumor biology, particularly those involved in angiogenesis and the tumor microenvironment. patsnap.comnih.gov
Disruption of Angiogenic Signaling Cascades
This compound's primary mechanism in disrupting angiogenic signaling cascades involves blocking VEGFR- and PDGFR-mediated pathways. patsnap.compatsnap.com These receptors play critical roles in promoting the proliferation, migration, and survival of vascular endothelial cells, processes essential for the formation of new blood vessels (angiogenesis). patsnap.compatsnap.com By inhibiting these receptors, this compound disrupts the signaling cascades that would otherwise lead to increased angiogenesis, thereby hindering the development of the blood supply that tumors need for sustained growth and metastasis. patsnap.comsmolecule.compatsnap.com In vitro studies have demonstrated that this compound inhibits VEGF-induced proliferation and tube formation of human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.netnih.govcaymanchem.com this compound dose-dependently inhibited the KDR (VEGFR2) phosphorylation of HUVECs, repressing VEGF-induced proliferation. nih.gov
Effects on Tumor Vasculature and Microenvironment
The disruption of angiogenic signaling by this compound has direct effects on the tumor vasculature and microenvironment. By inhibiting the formation of new blood vessels and potentially causing regression of existing ones, this compound can reduce the blood supply to the tumor. smolecule.com This reduced vascularization can lead to decreased oxygen and nutrient availability within the tumor microenvironment, hindering tumor growth. smolecule.com Preclinical studies in mouse xenograft models have shown that this compound inhibits microvessel density. nih.gov Immunofluorescent staining for CD31, a marker for endothelial cells and blood vessels, revealed that this compound suppressed microvessel density in a dose-dependent manner, with high-dose this compound showing inhibitory activity comparable to sunitinib. nih.govresearchgate.net This suggests that this compound's anti-angiogenic effects translate to tangible changes in the tumor vasculature.
Kinase Binding Characteristics and Inhibitor Classification
This compound is classified as a multi-targeted tyrosine kinase inhibitor. patsnap.comnih.govnih.gov Its inhibitory profile against a range of kinases defines its potential therapeutic applications.
Competitive Binding Studies
Preclinical studies have demonstrated that this compound shows competitive binding with several kinases. nih.govresearchgate.netnih.gov Competitive binding studies have been conducted to assess the affinity and inhibitory potency of this compound against various kinases, often in comparison to other TKIs like sunitinib. nih.govresearchgate.netnih.gov The half maximal inhibitory concentration (IC50) values determined through these studies provide quantitative measures of this compound's inhibitory activity. nih.gov
Interactive Data Table: IC50 Values of this compound and Sunitinib for Various Kinases
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Fold Difference (Sunitinib/Vorolanib) |
| KDR | Lower than Sunitinib | 17.25 | 4.7- to 15.4-fold lower for this compound nih.gov |
| PDGFRβ | Same as Sunitinib | 0.13 | Same nih.gov |
| FLT3 | Lower than Sunitinib | 2.93 | 4.7- to 15.4-fold lower for this compound nih.gov |
| c-Kit | Lower than Sunitinib | 1.22 | 4.7- to 15.4-fold lower for this compound nih.gov |
| RET | Higher than Sunitinib | 177 | 1.1- to 2.4-fold higher for this compound nih.gov |
| AMPKα1 | Higher than Sunitinib | 398.9 | 1.1- to 2.4-fold higher for this compound nih.gov |
Note: Specific IC50 values for this compound against KDR, FLT3, and c-Kit were reported as being within a range resulting in the indicated fold differences compared to sunitinib in the source material. nih.gov
More comprehensive studies evaluating this compound's activity against a broader panel of human recombinant kinases (e.g., 38 kinases) have indicated that this compound demonstrates a similar inhibitory spectrum but with potentially higher selectivity for kinases compared to sunitinib. nih.gov
Structural Modeling and Type II Kinase Inhibitor Classification
This compound is classified as a Type II kinase inhibitor. researchgate.netplos.org This classification is based on its binding mode to kinases, specifically its preference for the inactive conformation of the enzyme. researchgate.netplos.org Kinases can exist in different conformational states, notably the active "DFG-in" conformation and the inactive "DFG-out" conformation, referring to the position of the Asp-Phe-Gly motif within the kinase domain. researchgate.netresearchgate.netacs.org
Type II inhibitors, such as this compound, bind to the inactive DFG-out conformation of the kinase. researchgate.netplos.orgekb.eg This binding occurs not only in the ATP-binding pocket but also extends into an adjacent hydrophobic allosteric pocket that becomes accessible when the DFG motif is in the "out" position. researchgate.net This interaction with the DFG-out conformation stabilizes the inactive state of the kinase, thereby inhibiting its activity. researchgate.netekb.eg
Computer modeling studies have been conducted to understand the binding of this compound to its target receptors, particularly VEGFRs. plos.orgnih.govarvojournals.orgresearchgate.net These modeling results predict that this compound strongly binds to VEGFR1, VEGFR2, and VEGFR3 when these receptors are in the DFG-out configuration. researchgate.netplos.org This binding near the ATP binding regions in the inactive configuration supports its classification as a Type II pan-VEGFR inhibitor. researchgate.netplos.org
The binding of this compound to VEGFR1 in the DFG-out conformation involves specific interactions. During dynamic simulation, this compound remained consistently bound to the VEGFR1 kinase domain, indicating strong and stable binding. plos.org This interaction includes at least two hydrogen bonds and one π-π stacking interaction. plos.org Specifically, the phenyl group of this compound forms a π-π stacking interaction with phenylalanine residue Phe1041 in the DFG-out conformation of VEGFR1. plos.org
The classification of this compound as a Type II inhibitor is considered advantageous as it may lead to enhanced specificity compared to Type I inhibitors, which bind to the active DFG-in conformation. researchgate.netplos.org While Type I inhibitors compete with ATP for the binding pocket, Type II inhibitors target a conformationally distinct state, potentially reducing off-target effects on kinases that predominantly exist in the active conformation. researchgate.netacs.orgekb.eg
Research findings comparing this compound to other TKIs like Sunitinib and Axitinib (B1684631) highlight differences in their binding modes and classifications. Sunitinib is often classified as a Type I½B/II½B kinase inhibitor, binding to the active DFG-in conformation, whereas Axitinib is a Type IIA inhibitor that binds to the inactive DFG-out conformation. plos.org The finding that this compound likely functions as a Type II TKI differentiates it from Sunitinib, despite this compound being chemically derived from Sunitinib. plos.orgnih.gov
Preclinical Efficacy Studies: in Vitro and in Vivo Models
In Vitro Anti-Angiogenic Activity
The anti-angiogenic effects of vorolanib (B611704) have been evaluated using in vitro models, primarily focusing on its impact on human umbilical vein endothelial cells (HUVECs). researchgate.netnih.govnih.govresearchgate.netglpbio.com
Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation
This compound has been shown to inhibit the proliferation of HUVECs, particularly when stimulated by vascular endothelial growth factor (VEGF). Studies have demonstrated a dose-dependent inhibition of VEGF165-induced HUVEC proliferation. researchgate.netnih.govresearchgate.netglpbio.com For instance, this compound demonstrated IC50 values of 64.13 nM and 92.37 nM against VEGF165-induced proliferation in a HUVEC cell line and primary HUVECs, respectively. nih.gov In contrast, this compound showed no significant effect on the proliferation of primary HUVECs in the absence of VEGF165 induction, with an IC50 value exceeding 2,000 nM. nih.gov This suggests that this compound primarily targets VEGF-stimulated proliferation. nih.gov
| Cell Type | Stimulus | IC50 (nM) |
|---|---|---|
| HUVEC cell line | VEGF165 | 64.13 |
| Primary HUVECs | VEGF165 | 92.37 |
| Primary HUVECs | None | > 2000 |
Suppression of HUVEC Tube Formation
In addition to inhibiting proliferation, this compound has been shown to suppress the formation of capillary-like tubes by HUVECs in vitro. researchgate.netnih.govresearchgate.netglpbio.comx-mol.comnih.gov This is a key aspect of angiogenesis, where endothelial cells differentiate and organize into tubular structures. moleculardevices.com Studies have indicated that this compound inhibits VEGF165-induced tube formation in HUVECs in a dose-dependent manner. nih.gov At concentrations of 50 nM and 100 nM, this compound exhibited inhibitory strengths comparable to that of sunitinib (B231), another tyrosine kinase inhibitor, in suppressing HUVEC tube formation. nih.gov This effect further supports this compound's role in inhibiting angiogenesis. nih.gov The suppression of tube formation by this compound is linked to its ability to inhibit KDR phosphorylation stimulated by VEGF. nih.gov
In Vivo Anti-Angiogenic Activity
The anti-angiogenic activity of this compound has also been investigated in various in vivo models. researchgate.netnih.govresearchgate.neteyepointpharma.comnih.gov
Reduction of Choroidal Neovascularization (CNV) in Animal Models
Preclinical studies in rats have revealed that oral administration of this compound can reduce the size of choroidal neovascularization (CNV) lesions in a laser-induced CNV model. researchgate.netnih.govresearchgate.netresearchgate.net CNV is characterized by the abnormal growth of new blood vessels from the choroid, contributing to vision loss in conditions like wet age-related macular degeneration. eyepointpharma.com Quantitative analysis in these studies showed that the CNV area in this compound-treated groups was significantly less than that in control eyes. researchgate.netresearchgate.net This demonstrates the ability of this compound to inhibit pathological neovascularization in a relevant animal model. researchgate.net
Angiogenesis Inhibition in Chorioallantoic Membrane (CAM) Assays
The chorioallantoic membrane (CAM) assay is another in vivo model used to assess the anti-angiogenic potential of compounds. eyepointpharma.comnih.govnih.gov In CAM assays, this compound has demonstrated the ability to inhibit angiogenesis. eyepointpharma.comnih.gov Comparative studies have shown that this compound, along with other tyrosine kinase inhibitors like sunitinib and axitinib (B1684631), effectively inhibited angiogenesis in the CAM assay, performing better than an anti-VEGF antibody used as a positive control. eyepointpharma.comnih.govnih.gov Specifically, this compound exhibited statistically significant differences in angiogenesis inhibition compared to the negative control at both its VEGFR2 IC50 concentration (52 nM) and higher doses. nih.govplos.org
Preclinical Anti-Tumor Efficacy in Xenograft Models
This compound has shown preclinical anti-tumor efficacy in various mouse xenograft models. researchgate.netnih.govnih.govresearchgate.netresearchgate.net These models involve implanting human tumor cells into immunocompromised mice. This compound inhibited the growth of established tumors derived from several cell lines in a dose-dependent manner. researchgate.netnih.govnih.gov Tumor types where this compound demonstrated efficacy include MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375 cells. researchgate.netnih.govnih.govresearchgate.net Notably, complete tumor regression was observed in the MV-4-11 xenograft model. researchgate.netnih.govnih.govresearchgate.net The anti-tumor activity of this compound in these models is considered potent and comparable to or stronger than that of sunitinib in certain models, such as the MV-4-11 xenograft. nih.govresearchgate.net The anti-tumor effects in xenograft models are attributed to both the anti-angiogenic and potentially direct anti-proliferative effects of this compound. nih.gov
| Xenograft Model | Observed Efficacy | Notes |
|---|---|---|
| MV-4-11 | Dose-dependent inhibition | Complete tumor regression observed |
| A549 | Dose-dependent inhibition | |
| 786-O | Dose-dependent inhibition | Similar efficacy to HT-29 xenografts |
| HT-29 | Dose-dependent inhibition | Efficacious dose range 40-160 mg/kg bid |
| BxPC-3 | Dose-dependent inhibition | Similar efficacy to HT-29 xenografts |
| A375 | Dose-dependent inhibition | Similar efficacy to HT-29 xenografts |
Dose-Dependent Tumor Growth Inhibition
In mouse xenograft models, this compound has been shown to inhibit tumor growth in a dose-dependent fashion across various cancer cell lines, including MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375 cells. nih.govnih.gov The tumor growth inhibition observed with this compound was found to be dose-dependent in all tested xenografts. nih.gov For instance, in the MV-4-11 xenograft model, significant inhibition of tumor growth began at a dose of 10 mg/kg twice daily (bid). nih.gov In HT-29-cell-derived xenograft models, efficacious doses ranged from 40 to 160 mg/kg bid. nih.gov The effect of this compound on other xenografts, such as HCT-116, BxPC-3, A375, and 786-O, was reported to be similar to that observed in HT-29 tumor xenografts. nih.gov
The inhibitory power of this compound at a dose of 160 mg/kg (80 mg/kg bid) in the MV-4-11 model was comparable to that of sunitinib at a dose of 40 mg/kg once daily (qd). nih.gov
Induction of Tumor Regression (e.g., MV-4-11 Xenografts)
Complete tumor regression was achieved in the MV-4-11 xenograft model following treatment with this compound. nih.govnih.gov Specifically, tumors completely disappeared at a dose of 80 mg/kg bid in this model. nih.gov this compound demonstrated stronger inhibition of tumor growth in the MV-4-11 xenograft tumors compared to other xenograft models studied. nih.gov This enhanced effect in MV-4-11 cells may be attributed to the presence of an FLT3 internal tandem duplication (ITD) mutation in these cells, as this compound has inhibitory activity against FLT3. nih.govresearchgate.net
Indirect Anti-Tumor Mechanisms (e.g., Anti-Angiogenesis Dominance)
This compound's mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), primarily those involved in angiogenesis. patsnap.com Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. patsnap.comresearchgate.net this compound targets vascular endothelial growth factor receptor (VEGFR), which plays a key role in promoting angiogenesis by regulating endothelial cell proliferation, migration, and new blood vessel formation. patsnap.com By inhibiting VEGFR, this compound disrupts this signaling pathway, thereby inhibiting the formation of new blood vessels required by tumors. patsnap.com
In vitro studies have shown that this compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) and HUVEC tube formation. nih.govnih.gov this compound dose-dependently inhibited the KDR phosphorylation of HUVECs, significantly repressing VEGF-induced proliferation of these cells. nih.gov The inhibition of tube formation further supports its role in inhibiting angiogenesis. nih.gov This cellular anti-angiogenic effect is likely due to its highly selective binding of KDR (VEGFR2) and potent inhibition of VEGF-stimulated phosphorylation. nih.govresearchgate.net KDR is known to mediate most cellular responses to VEGF associated with angiogenesis. researchgate.net
This compound also targets other RTKs such as platelet-derived growth factor receptors (PDGFR) and fibroblast growth factor receptors (FGFR), which are involved in cell growth, division, and providing structural support to new blood vessels. patsnap.com Inhibition of these receptors contributes to a multifaceted anti-angiogenic effect. patsnap.com
In vitro cell proliferation assays revealed that this compound showed a lack of direct inhibition of cell proliferation in most tested human tumor cell lines, including HT-29, HCT-116, BxPC-3, A549, A375, and 786-O cells. researchgate.net These results suggest that tumor growth inhibition in mouse xenograft tumors established from these cells could occur primarily through an indirect mechanism, such as the inhibition of tumor angiogenesis. researchgate.net The MV-4-11 cell line was an exception, where this compound showed significant direct inhibition of cell proliferation in vitro in addition to indirect inhibition of tumor growth in the xenograft model. researchgate.net This dual mechanism in MV-4-11 cells might be due to high FLT3 expression, leading to increased inhibition of tumor angiogenesis. researchgate.net
Preclinical studies in rats have also shown that oral administration of this compound can reduce choroidal neovascularization (CNV) lesions in a laser-induced CNV rat model, further supporting its anti-angiogenic activity. nih.govresearchgate.net
Preclinical Efficacy Data Summary (Selected Xenograft Models)
| Xenograft Model | Observed Effect | Notes | Source |
| MV-4-11 | Dose-dependent inhibition | Significant inhibition from 10 mg/kg bid; complete regression at 80 mg/kg bid | nih.gov |
| HT-29 | Dose-dependent inhibition | Efficacious dose range 40-160 mg/kg bid | nih.gov |
| A549, 786-O, BxPC-3, A375 | Dose-dependent inhibition | Similar effects to HT-29 xenografts | nih.gov |
Advanced Research in Target Identification and Validation
Methodologies for Target Elucidation (e.g., Kinase HotSpot™ Assays, IC50 Profiling)
Target identification for Vorolanib (B611704) has extensively utilized biochemical and cell-based assays, including kinase binding and inhibition studies. Kinase HotSpot™ assays and IC50 profiling are standard methodologies employed to determine the spectrum and potency of a compound's activity against a panel of kinases. arvojournals.org
Studies have shown that this compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), targeting all isoforms of both receptor families. cancer.govhemonc.orgnih.govretina-specialist.com It has demonstrated competitive binding and inhibitory activities with key kinases such as KDR (VEGFR2), PDGFRβ, FLT3, and C-Kit. nih.govresearchgate.net
IC50 values, representing the half-maximal inhibitory concentration, are crucial for quantifying the potency of this compound against its targets. For example, this compound has shown IC50 values of 1.12 nM for VEGFR2, 0.13 nM for PDGFRβ, 0.63 nM for FLT3, and 0.14 nM for c-Kit. caymanchem.com While it inhibits RET and AMPKα1, it does so more weakly compared to sunitinib (B231), indicating a more stringent kinase selectivity. nih.govresearchgate.netcaymanchem.com
The following table summarizes some reported IC50 values for this compound against key targets:
| Target | IC50 (nM) | Source |
| VEGFR2 | 1.12 | caymanchem.com |
| PDGFRβ | 0.13 | caymanchem.com |
| FLT3 | 0.63 | caymanchem.com |
| C-Kit | 0.14 | caymanchem.com |
| RET | 74.1 | caymanchem.com |
| AMPKα1 | 352.2 | caymanchem.com |
| VEGF-stimulated HUVECs (Proliferation) | 31 | caymanchem.commedchemexpress.com |
| VEGF165-induced HUVEC proliferation | 64.13 (HUVEC cell line), 92.37 (primary HUVECs) | nih.gov |
These data highlight this compound's potent inhibitory activity against key angiogenic and proliferative kinases.
Confirmation of On-Target Activity in Preclinical Systems
Confirmation of this compound's on-target activity has been established through various preclinical studies using cell-based assays and animal models. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound effectively inhibits VEGF-induced proliferation and tube formation, key processes in angiogenesis. nih.govresearchgate.netcaymanchem.com This inhibition is dose-dependent and is associated with the repression of VEGF-induced KDR phosphorylation. nih.govresearchgate.net
Preclinical in vivo studies, such as those conducted in mouse xenograft models and rat models of choroidal neovascularization (CNV), have further validated this compound's anti-angiogenic and anti-tumor effects. nih.govresearchgate.net this compound has been shown to inhibit microvessel density and reduce CNV development in these models. nih.govresearchgate.net In mouse xenograft models using various cancer cell lines (e.g., MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375), this compound inhibited tumor growth in a dose-dependent manner. nih.govresearchgate.net Complete tumor regression was observed in the MV-4-11 xenograft model, which is derived from a leukemia with a FLT3 internal tandem duplication mutation, a known target of this compound. nih.gov
These preclinical findings confirm that this compound's inhibitory activity against its identified targets translates into significant biological effects relevant to its intended therapeutic applications.
Investigation of Resistance Mechanisms to Vorolanib
Molecular and Cellular Mechanisms of Acquired Resistance
Acquired resistance to anti-angiogenic therapies typically develops after an initial period of response. frontiersin.orgmdpi.com This can involve a range of adaptive changes within the tumor and its surrounding microenvironment. frontiersin.orgnih.gov
Role of Redundant Angiogenic Pathways
One of the primary mechanisms of resistance to therapies targeting a single angiogenic pathway, such as VEGF, is the activation of redundant angiogenic signaling. mdpi.comfrontiersin.orgnih.govfrontiersin.org Tumors can upregulate the production of other pro-angiogenic factors when the primary pathway is blocked. mdpi.comnih.gov These alternative factors can include fibroblast growth factor (FGF), platelet-derived growth factor (PDGF - although Vorolanib (B611704) targets PDGFR, other PDGF ligands or alternative pathways activated by PDGF signaling could contribute), angiopoietins, and hepatocyte growth factor (HGF). mdpi.comnih.gov These alternative pathways can compensate for the inhibited VEGF signaling, maintaining the formation of new blood vessels and supporting tumor growth. mdpi.com Targeting multiple growth factors simultaneously or sequentially is being explored as a strategy to overcome this type of resistance. frontiersin.org
Hypoxia-Induced Resistance Mechanisms
Anti-angiogenic therapy can sometimes exacerbate tumor hypoxia by disrupting the existing blood supply. mdpi.comfrontiersin.orgnih.gov Hypoxia, a state of decreased oxygen levels within the tumor microenvironment, is a significant factor contributing to treatment resistance. mdpi.comfrontiersin.orgmdpi.com Low oxygen levels trigger the activation of hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α. mdpi.commdpi.comclinicaltrials.gov These transcription factors regulate the expression of numerous genes involved in angiogenesis, metabolism, and cell survival, facilitating the tumor's adaptation and promoting resistance. mdpi.commdpi.com Hypoxia can upregulate pro-angiogenic proteins, further contributing to the activation of redundant pathways. mdpi.com
Vascular Mimicry in Anti-Angiogenic Therapy Resistance
Vascular mimicry (VM) is a process where aggressive tumor cells form dynamic, fluid-conducting channels that structurally resemble blood vessels but are independent of endothelial cells. wikipedia.orgnih.govnih.gov This phenomenon allows tumors to maintain blood flow and nutrient supply, effectively circumventing the effects of anti-angiogenic therapies that target endothelial cell-dependent angiogenesis. wikipedia.orgnih.gov VM is often associated with aggressive tumors and poor patient outcomes. wikipedia.org Hypoxia can induce the occurrence of vascular mimicry. mdpi.com
Immune Modulation in the Context of Resistance
The tumor microenvironment, including immune cells, plays a crucial role in modulating the response to anti-angiogenic therapies and contributing to resistance. nih.govfrontiersin.orgnih.gov Pro-angiogenic factors like VEGF can suppress anti-tumor immunity by inhibiting dendritic cell maturation and T lymphocyte infiltration into the tumor microenvironment. nih.govclinicaltrials.gov Anti-VEGF therapy may potentially improve T cell infiltration, suggesting a link between angiogenesis inhibition and immune modulation. nih.gov Colony-stimulating factor 1 (CSF1)/CSF1 receptor (CSF1R) signaling is another pathway that can influence the tumor microenvironment by promoting tumor-associated macrophages (TAMs) that suppress anti-tumor immune responses. nih.gov this compound's activity against CSF1R may play a role in modulating the immune suppressive tumor microenvironment and potentially overcoming resistance to immunotherapy. nih.govnih.gov
Circumvention Strategies through Preclinical Combination Rationales
To overcome resistance mechanisms, preclinical and clinical studies are exploring combination strategies involving this compound with other therapeutic agents. nih.govpatsnap.commdpi.comnih.gov The rationale behind these combinations is to simultaneously target multiple pathways involved in tumor growth, angiogenesis, and resistance. patsnap.comnih.govmdpi.com Combining this compound with immunotherapy, such as immune checkpoint inhibitors (e.g., nivolumab (B1139203) or pembrolizumab), is one such strategy being investigated. nih.govpatsnap.comnih.govresearchgate.net The aim is that targeting VEGF and other kinases with this compound could modulate the tumor microenvironment and enhance the efficacy of immunotherapy. nih.govnih.gov Combinations with mTOR inhibitors like everolimus (B549166) have also been explored, showing potential benefits in progression-free survival in certain cancers. patsnap.comnih.gov Targeting additional pathways frequently upregulated in resistant tumors, such as MET or EGFR, in combination with anti-angiogenic agents is also being investigated. mdpi.com
Modulation of Drug Efflux Transporters (e.g., ABCG2 Inhibition)
Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), is a significant mechanism of multidrug resistance (MDR) in cancer cells. medchemexpress.comglpbio.comresearchgate.netmedchemexpress.eu These transporters can actively pump various anti-cancer drugs out of the cells, reducing their intracellular concentration and therapeutic efficacy. researchgate.netmedchemexpress.eu this compound has been identified as a potential inhibitor of ABC transporters, including ABCG2. medchemexpress.comglpbio.com Studies have shown that this compound can enhance the efficacy of chemotherapeutic drugs by inhibiting the drug efflux function of ABCG2. medchemexpress.comglpbio.com In vitro studies have demonstrated that this compound can specifically enhance the sensitivity of a substrate chemotherapeutic agent in cells overexpressing ABCG2. medchemexpress.comglpbio.com This suggests that this compound's ability to modulate drug efflux transporters like ABCG2 could be a mechanism by which it overcomes or mitigates certain types of drug resistance, particularly in combination with other agents that are substrates for these transporters. medchemexpress.comglpbio.com
In vitro Data on this compound and ABCG2 Inhibition:
| Cell Line | Overexpressed Transporter | Effect of this compound (0-100 µM) | Reference |
| S1-MI-80 | ABCG2 | Inhibited [125I]-IAAP photoaffinity labeling, increased ABCG2 ATPase activity, reduced rhodamine 123 efflux. glpbio.comresearchgate.net | glpbio.comresearchgate.net |
| H460/MX20 | ABCG2 | Inhibited [125I]-IAAP photoaffinity labeling, increased ABCG2 ATPase activity, reduced rhodamine 123 efflux. glpbio.comresearchgate.net | glpbio.comresearchgate.net |
This compound (1.25, 2.5, 5.0, 20 µM) did not influence the expression of ABCG2 at the mRNA or protein levels in these studies, indicating a functional inhibition rather than a downregulation of the transporter. medchemexpress.com
Preclinical Rationale for Combination Therapies
Synergistic Anti-Tumor Effects in Multi-Pathway Inhibition
Vorolanib's ability to inhibit multiple receptor tyrosine kinases, including VEGFRs and PDGFRs, provides a basis for synergistic anti-tumor effects when combined with agents targeting other pathways. patsnap.comnih.gov Preclinical studies have shown that This compound (B611704) dose-dependently inhibits the phosphorylation of KDR (VEGFR2) in human umbilical vein endothelial cells (HUVECs), repressing VEGF-induced proliferation and tube formation. nih.gov This anti-angiogenic effect is considered a main anti-tumor mechanism of this compound. nih.gov In mouse xenograft models, this compound inhibited tumor growth in a dose-dependent fashion across various cancer cell lines, including renal, colorectal, and pancreatic carcinomas, melanomas, and leukemias. nih.gov Complete tumor regression was observed in the MV-4-11 xenograft model, which expresses high levels of FLT3. nih.gov The strong inhibition in MV-4-11 tumors may be attributed to this compound's activity against FLT3, in addition to its anti-angiogenic effects. nih.gov The combined inhibition of VEGFR and PDGFR pathways is considered critical for the efficacy of similar TKIs in certain cancers, such as renal cell carcinoma (RCC). nih.gov
Preclinical data suggests that this compound can exert both anti-angiogenic and anti-proliferative effects, contributing to its anti-tumor activity. nih.gov
Combination with Immunotherapies
Combining this compound with immunotherapies, such as immune checkpoint inhibitors (CPIs), is a strategy being explored to enhance anti-tumor responses. patsnap.comclinicaltrials.govnih.gov Regulation of angiogenesis is a potential mechanism to overcome resistance to CPIs and enhance tumor exposure to other cytotoxic agents. nih.govresearchgate.net
Modulation of Tumor Microenvironment for Enhanced Immune Cell Infiltration
Anti-angiogenic therapy can modify the tumor microenvironment, potentially enhancing the infiltration of immune cells into the tumor. clinicaltrials.govnih.govmdpi.com Elevated levels of pro-angiogenic molecules like VEGF can inhibit dendritic cell maturation and intra-tumoral T cell trafficking. nih.gov Conversely, anti-VEGF therapy can improve T cell infiltration, potentially enhancing the response to CPIs. nih.gov Preclinical evidence in non-small cell lung cancer (NSCLC) has shown that combining an angiogenesis inhibitor with immunotherapy significantly inhibited tumor growth and increased the tumor infiltration of immune cells compared to single agents. clinicaltrials.gov this compound's anti-angiogenic properties, targeting VEGFR and PDGFR, may contribute to such modulation of the tumor microenvironment. nih.govresearchgate.net
Impact on Tumor-Associated Macrophages (TAMs)
Colony-stimulating factor 1 (CSF1)/CSF1 receptor (CSF1R)-mediated signaling is a critical regulator of monocyte/macrophage differentiation and can play a role in resistance to CPIs. nih.govresearchgate.net CSF1 promotes the presence of tumor-associated macrophages (TAMs), which may undermine anti-tumor immune responses. nih.govresearchgate.net The presence of CSF1R+ TAMs has been correlated with disease progression and poor prognosis. nih.govresearchgate.net CSF1R blockade can re-program TAMs and potentially improve response to or overcome immunotherapy resistance. nih.govresearchgate.net this compound is reported to be a potent oral TKI against multiple targets, including VEGFR, PDGFR, and CSF1R. nih.govresearchgate.net This activity against CSF1R suggests that this compound may impact TAMs, contributing to the rationale for its combination with immunotherapies. nih.govresearchgate.net
Combination with mTOR Inhibitors (e.g., Everolimus)
Early clinical studies have evaluated the combination of this compound with everolimus (B549166), an mTOR inhibitor. patsnap.com Everolimus is known for its role in RCC treatment and works by inhibiting the mammalian target of rapamycin (B549165) (mTOR). patsnap.comwikipedia.orgmims.com Everolimus exerts antiproliferative and antiangiogenic effects by blocking mTOR activity and inhibiting the expression of VEGF and hypoxia-inducible factor (HIF-1). mims.com
Complementary Blockade of Angiogenesis and Cell Proliferation
The combination of this compound and everolimus offers a complementary blockade of key pathways involved in tumor growth: angiogenesis and cell proliferation. This compound primarily targets VEGFRs and PDGFRs, inhibiting the formation of new blood vessels that supply tumors. patsnap.compatsnap.comretina-specialist.comhemonc.org Everolimus, by inhibiting mTOR, affects cell growth, proliferation, and survival. wikipedia.org The rationale for combining these agents is to simultaneously target both the tumor's blood supply and the proliferation of cancer cells, potentially leading to enhanced anti-tumor activity. A phase 1 study combining this compound and everolimus in patients with advanced RCC showed improved efficacy compared to everolimus alone. nih.gov
Rational Design of Multi-Agent Regimens to Overcome Resistance
The rational design of multi-agent regimens involving this compound is driven by the need to overcome mechanisms of resistance that can emerge with monotherapy. patsnap.comeyepointpharma.comuni.lu Tumors can develop resistance to anti-angiogenic therapies by activating alternative angiogenic pathways or upregulating growth factors. mdpi.com Hypoxia induced by anti-angiogenic treatment can also trigger resistance mechanisms, including the activation of hypoxia-inducible factors (HIFs) that promote survival and angiogenesis. mdpi.com
This compound's multi-targeted inhibition of VEGFRs, PDGFRs, and potentially other kinases like FLT3 and c-Kit, addresses multiple pathways involved in tumor growth and angiogenesis. patsnap.compatsnap.comnih.gov Combining this compound with agents that target complementary pathways, such as immunotherapies or mTOR inhibitors, aims to create a more comprehensive blockade that is less susceptible to the emergence of resistance through single-pathway escape mechanisms. patsnap.comclinicaltrials.govnih.govnih.gov Preclinical models and clinical trials exploring combinations of this compound with CPIs or everolimus are examples of this strategy to enhance efficacy and overcome potential resistance. patsnap.comclinicaltrials.govnih.gov
Preclinical Biomarker Discovery and Mechanistic Studies
Identification of Predictive Biomarkers for Response
Identifying predictive biomarkers is crucial for personalizing cancer treatment and enhancing the likelihood of response to targeted therapies like vorolanib (B611704). Preclinical studies aim to uncover molecular markers that correlate with sensitivity or resistance to this compound. While specific predictive biomarkers for this compound monotherapy are still under investigation, research in the broader field of TKIs and anti-angiogenic agents provides context for potential avenues. For instance, the heterogeneity of tumor biology in cancers such as NSCLC and SCLC necessitates the incorporation of predictive biomarkers for patient stratification in future trials. patsnap.com Future studies are likely to integrate comprehensive biomarker analyses, including prospective evaluations of circulating biomarkers and genomic profiling, to identify patient subsets most likely to benefit from this compound therapy. patsnap.com The development of predictive models correlating response with specific genetic alterations or receptor expression profiles is also an area of interest. patsnap.com
Angiogenic and Immunogenic Biomarkers
This compound's primary mechanism of action involves inhibiting angiogenesis by targeting VEGFR and PDGFR pathways. patsnap.comnih.govresearchgate.netresearchgate.netnih.gov Preclinical studies have shown that this compound dose-dependently inhibits the phosphorylation of KDR (VEGFR-2) in human umbilical vein endothelial cells (HUVECs), significantly repressing VEGF-induced proliferation and tube formation of HUVECs in vitro. nih.govresearchgate.net This cellular anti-angiogenic effect is attributed to its selective binding and potent inhibition of VEGF-stimulated phosphorylation. nih.gov In vivo studies in a laser-induced choroidal neovascularization (CNV) rat model demonstrated that oral administration of this compound reduced CNV lesions. nih.govresearchgate.netresearchgate.net this compound also inhibited retinal neovascularization and the avascular area in the retina of oxygen-induced retinopathy mice, exhibiting highly antiangiogenic effects. researchgate.net
Beyond its direct anti-angiogenic effects, this compound may also influence the tumor microenvironment and immune responses. The inhibition of VEGFR and PDGFR pathways can alter the innate immune system, including immune-repressive macrophages. clinicaltrials.govwustl.edu Preclinical models suggest that modulating the tumor vasculature with anti-angiogenic agents may reduce these macrophages and induce an immune response by increasing immune effector cell infiltration when combined with immunotherapy. wustl.edu this compound also targets CSF1R, a key regulator of monocyte/macrophage differentiation, which plays a potential role in resistance to checkpoint inhibitors in the preclinical setting. nih.govresearchgate.net CSF1 promotes tumor-associated macrophages (TAMs) that can undermine anti-tumor immune responses. researchgate.net CSF1R blockade can reprogram TAMs and potentially improve response to or overcome immunotherapy resistance. nih.govresearchgate.net While preclinical data supports changes in the adaptive immune response, studying the immune system as a whole, monitoring changes in both innate and adaptive immune responses after treatment with this compound combinations, may yield important biological insights and putative clinical markers for response. clinicaltrials.gov Identifying key immunogenic and angiogenic biomarkers is crucial for selecting patients who will benefit most from combination anti-angiogenic drugs and immunotherapy. wustl.edunih.gov
Application of Omics Technologies (Transcriptomics, Proteomics, Metabolomics)
Omics technologies, such as transcriptomics, proteomics, and metabolomics, are powerful tools for comprehensively analyzing biological systems and identifying potential biomarkers and therapeutic targets. These technologies can provide insights into the molecular mechanisms underlying drug response and resistance.
While specific detailed findings regarding the application of omics technologies specifically for this compound in preclinical studies are not extensively detailed in the provided search results, the broader application of these technologies in cancer research and for other TKIs highlights their potential relevance. For example, integrating proteomic and transcriptomic signatures can help identify cellular signatures that may predict kinase inhibitor-induced toxicity. researchgate.net Metabolomics and proteomics are also being utilized to understand the molecular mechanisms and resistance mechanisms in glioblastoma, suggesting their applicability to other cancers and targeted therapies like this compound. mdpi.com Untargeted metabolomics, which identifies and compares metabolite profiles between different groups, can reveal changes important to specific biological circumstances. mdpi.comresearchgate.net The development of single-cell RNA sequencing, metabolomics, and spatial omics technology provides new perspectives for identifying key metabolic interventions that influence the efficacy of therapies. cjcrcn.org
Research on Vorolanib Analogues and Derivatives
Structure-Activity Relationship Studies and Lead Optimization
The development of Vorolanib (B611704) is a direct result of lead optimization, a critical process in drug discovery that refines a promising lead compound to enhance its therapeutic properties and minimize undesirable effects. patsnap.comspirochem.com This iterative cycle involves modifying the chemical structure of a molecule and assessing how these changes affect its biological activity, a study known as Structure-Activity Relationship (SAR). patsnap.com The goal is to improve efficacy, selectivity, pharmacokinetic parameters, and safety. patsnap.comspirochem.com
This compound was chemically derived from Sunitinib (B231), an earlier multi-kinase inhibitor. nih.govinvesting.com The specific aim of the lead optimization process that resulted in this compound was to create a compound with a more favorable safety profile by reducing off-target effects. nih.govinvesting.com Research indicates this was achieved by designing this compound to have a higher and more stringent kinase selectivity compared to Sunitinib. nih.govnih.gov Preclinical studies demonstrated that while this compound maintains potent inhibitory activity against key targets like KDR (VEGFR2), PDGFRβ, FLT3, and C-Kit, it inhibits other kinases such as RET and AMPKα1 more weakly than Sunitinib. nih.govresearchgate.net This refined selectivity is a hallmark of successful lead optimization, aiming to retain the desired therapeutic action while reducing the potential for adverse events associated with off-target kinase inhibition. nih.govresearchgate.net
Development of Novel Chemical Scaffolds Based on this compound Pharmacophore
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In drug discovery, the pharmacophore of a potent molecule like this compound can serve as a blueprint for designing novel chemical scaffolds—the core structure of a compound—to create new drug candidates. utmb.edunih.gov This strategy involves identifying the key interaction points of the pharmacophore and then building new molecular frameworks that maintain these features.
For instance, in a study related to the anticancer agent ONC201, researchers designed and synthesized a series of new compounds based on its pharmacophore, leading to derivatives with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. utmb.edunih.gov This work demonstrated that modifying the substituent groups on the new scaffold could significantly improve cellular activity, resulting in compounds over 100 times more potent than the original. nih.gov Similarly, fragment-guided and pharmacophore-based in-silico screening approaches are used to identify entirely new scaffolds from compound libraries that fit the desired biological target. nih.gov
While this is a common and effective strategy in medicinal chemistry, detailed research specifically documenting the development of novel chemical scaffolds based on the this compound pharmacophore is not extensively available in published literature.
Investigation of Modified Delivery Systems for Targeted Research Applications (e.g., Ophthalmic Formulations)
A significant area of research for this compound has been the development of modified delivery systems to enable targeted therapeutic applications, particularly in ophthalmology. This focus arose to circumvent systemic toxicities that were observed when this compound was tested as an oral preparation for wet age-related macular degeneration (wAMD). clevelandclinic.orgophthalmologytimes.com
To address this, the product EYP-1901 was developed, which incorporates this compound into a bioerodible, sustained-delivery intravitreal insert. clevelandclinic.orgnih.gov This innovative delivery system is based on Durasert E™, a formulation of the proprietary Durasert® technology. nih.govpharmaceutical-technology.com The Durasert platform is a miniaturized, injectable system designed for sustained drug release and has been used in several previously FDA-approved ophthalmic therapies. ophthalmologytimes.comnih.gov
The primary goals of this targeted delivery system are:
Localized Administration: To deliver this compound directly to the posterior segment of the eye, concentrating the therapeutic effect at the site of disease and minimizing systemic exposure. ophthalmologytimes.com
Sustained Release: The bioerodible insert is designed to release microgram levels of this compound consistently over several months, employing zero-order release kinetics. clevelandclinic.orgnih.gov
Reduced Treatment Burden: By extending the duration of action, this technology aims to decrease the frequency of intravitreal injections required for patients with chronic retinal diseases like wAMD and diabetic macular edema. clevelandclinic.orgnih.govpatsnap.com
This approach leverages this compound's potent anti-angiogenic properties while using an advanced delivery technology to improve its safety and utility for long-term ophthalmic use. patsnap.com
Emerging Research Areas and Future Academic Directions
Exploration in Additional Malignancies with Angiogenic Dependence (e.g., Soft Tissue Sarcoma, Gastrointestinal Stromal Tumors)
While current clinical trials for vorolanib (B611704) have significantly focused on solid tumors such as renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC), there is a recognized need for further investigation into other malignancies where angiogenesis plays a pivotal role. patsnap.com Soft tissue sarcoma and gastrointestinal stromal tumors (GIST) are examples of such cancers where the exploration of this compound's therapeutic potential is considered necessary. patsnap.com
Early-phase clinical studies have begun to evaluate this compound in these areas. A Phase II open-label, cohort study investigated this compound in combination with other therapies for patients with soft tissue sarcoma who had progressed after standard first-line or more advanced treatments. This study aimed to assess safety, tolerability, and preliminary efficacy in this challenging patient population. patsnap.com
For gastrointestinal stromal tumors, this compound's activity against targets like c-Kit and PDGFRα, which are implicated in the pathogenesis of GISTs, provides a rationale for its investigation in this malignancy. nih.govacrobiosystems.com Although KIT gene mutations are more common in GISTs than PDGFRα mutations, PDGFRα gene mutations have been identified in a subset of these tumors. nih.gov
Future research directions include larger studies to delineate the efficacy of this compound-based regimens in these diverse solid tumors, potentially in combination with immunotherapy or chemotherapy agents. patsnap.com
Novel Mechanisms of Action Beyond Angiogenesis (e.g., Neuroprotection)
Beyond its primary anti-angiogenic effects, the pharmacological profile of this compound suggests additional therapeutic benefits, such as anti-fibrotic and neuroprotective effects, which have been observed in preclinical models. patsnap.commodernretina.comophthalmologytimes.comeyepointpharma.com These represent novel mechanisms of action compared to more conventional anti-VEGF agents. patsnap.com
Specifically, this compound has demonstrated neuroprotective properties in in-vivo models of retinal detachment. modernretina.comophthalmologytimes.comeyepointpharma.comeyepointpharma.com Preclinical data from a validated retinal detachment model highlighted this compound's potential to protect against photoreceptor degeneration. eyepointpharma.com In this model, this compound significantly reduced the severity of changes in baseline visual acuity and improved contrast thresholds in treated mice compared to a placebo group, suggesting a neuroprotective effect. eyepointpharma.com This potential neuroprotective effect, if reflected in clinical data, could provide a significant new mechanism for treating chronic, blinding retinal diseases such as wet age-related macular degeneration (wAMD), diabetic retinopathy (DR), diabetic macular edema (DME), and retinal vein occlusion. eyepointpharma.comeyepointpharma.com
Furthermore, by blocking PDGF, this compound may also offer potential antifibrotic benefits. modernretina.comophthalmologytimes.commodernretina.com
Advanced Modeling and Simulation for Therapeutic Prediction
Advanced modeling and simulation techniques are being employed to gain deeper insights into this compound's mechanism of action and predict its therapeutic effects. Computer modeling of this compound provides insights into its binding characteristics and predicts that it functions as a type II inhibitor. plos.orgnih.gov This classification is considered advantageous as it suggests enhanced specificity compared to type I inhibitors. plos.orgnih.gov
Dynamic simulations have shown that this compound strongly and stably binds to the VEGFR1 kinase domain, suggesting a robust interaction. nih.gov Modeling results predict that this compound binds intracellularly near the ATP binding regions of VEGFR1, VEGFR2, and VEGFR3 when these receptors are in their inactive configuration. plos.orgnih.gov This enhances the understanding of this compound's potency as a pan-VEGFR inhibitor. plos.orgnih.gov
Such modeling and simulation efforts contribute to understanding the molecular interactions and predicting the potential efficacy of this compound.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is emerging as a valuable tool in pharmaceutical research, including the study of compounds like this compound. AI and ML can analyze extensive biological and clinical data to identify disease-associated targets and predict drug interactions. nih.gov This can lead to a more efficient and targeted approach to drug discovery and development. nih.gov
In the context of this compound and related research, machine learning approaches are being explored to predict outcomes and identify treatment resistance in conditions like renal cell carcinoma. cancernetwork.com Models trained on short-term outcome data are being developed to elucidate mechanisms of response and resistance. cancernetwork.com Future applications include incorporating these models into clinical trial forecasting algorithms that utilize tumor growth kinetics, population-level survival information, and model-based response probabilities to forecast long-term survival in patients treated with investigational drugs. cancernetwork.com
AI and ML can also facilitate personalized medicine strategies by analyzing real-world patient data to predict treatment outcomes and potentially improve patient adherence. nih.gov While not specifically tied to this compound in the provided search results, the broader application of AI in ophthalmology research, where this compound is being investigated for retinal diseases, includes leveraging AI for analyzing imaging modalities like OCT and fundus photographs for diagnosis and monitoring, suggesting potential for integration with this compound research in this area. modernretina.comoftalmoloji.org
Q & A
Q. What are the primary molecular targets of Vorolanib, and how do its inhibitory profiles compare to other tyrosine kinase inhibitors (TKIs) like sunitinib?
this compound is a multi-target TKI that competitively inhibits VEGFR, PDGFRβ, FLT3, and C-Kit with IC50 values lower than sunitinib (e.g., 4.7–15.4-fold lower for KDR and FLT3) . Its selectivity is stricter, with weaker inhibition of RET and AMPKα1 compared to sunitinib, potentially reducing off-target toxicity . Preclinical models demonstrate its anti-angiogenic effects via VEGF-induced HUVEC proliferation and tube formation inhibition .
Q. What is the recommended phase II dose (RP2D) for this compound in monotherapy, and how is this determined in clinical trials?
The RP2D for this compound monotherapy in advanced solid tumors is 200 mg once daily, established through phase I dose-escalation trials using a 3+3 design. This dose balances efficacy (e.g., median PFS of 10.0 months in RCC) with manageable toxicity (grade 1–2 AEs like fatigue and nausea) . Pharmacokinetic data showing a short half-life (4–8 hours) and limited tissue accumulation support continuous dosing .
Q. How does this compound’s toxicity profile compare to other VEGFR/PDGFR inhibitors in preclinical models?
In murine xenograft models, this compound showed no significant weight loss or organ toxicity at doses up to 160 mg/kg twice daily, unlike sunitinib, which caused weight loss at 40 mg/kg . Clinical trials report grade 3/4 AEs in <10% of patients, primarily elevated liver enzymes or rash, contrasting with higher toxicity rates for sunitinib .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s efficacy in preclinical cancer models?
- In vitro: Use VEGF-stimulated HUVEC proliferation assays (IC50 = 64–92 nM) and tumor cell lines (e.g., MV-4-11, A549) to measure dose-dependent growth inhibition .
- In vivo: Employ xenograft models (e.g., MV-4-11 FLT3-mutant tumors) with oral this compound (10–160 mg/kg bid). Monitor tumor volume and microvessel density (CD31 staining) .
- Molecular modeling: Simulate this compound’s binding to VEGFR2 (DFG-out conformation) and stability via hydrogen bonding with Glu917/Cys919 .
Q. What methodological approaches resolve contradictions in this compound’s clinical efficacy across tumor types?
While this compound showed a PFS benefit in RCC (HR = 0.70 in the CONCEPT trial) , limited activity in non-RCC tumors may stem from prior anti-angiogenic therapy exposure in trial cohorts . Stratified analysis by tumor genomics (e.g., VEGF expression levels) and randomized phase II trials are recommended to clarify context-dependent efficacy .
Q. How can toxicity be systematically profiled when combining this compound with immune checkpoint inhibitors (CPIs)?
Phase Ib trials (e.g., NCT03511222) used a 3+3 escalation design to identify DLTs (e.g., grade 3 rectal hemorrhage or rash). The RP2D for this compound + CPIs (pembrolizumab/nivolumab) is 300 mg/day, with toxicity monitored via lymphocyte counts and liver function tests . Pharmacodynamic biomarkers (e.g., plasma VEGF levels) correlate with immune activation and vascular normalization .
Q. What statistical methods are optimal for analyzing this compound’s clinical trial data?
Q. How do in vitro kinase inhibition data translate to in vivo tumor response?
this compound’s in vitro IC50 for VEGFR2 (4.7 nM) correlates with 60–80% tumor growth inhibition in xenografts at 80 mg/kg bid. However, bioavailability (35–50% in rats) and protein binding (>90%) necessitate higher in vivo doses . Dose adjustments for combination therapies (e.g., + everolimus) require PK synergy assessments .
Q. What pharmacokinetic factors influence this compound’s dosing schedule in combination therapies?
this compound’s short half-life supports once-daily dosing, but combination with everolimus (half-life = 30 hours) requires staggered administration to avoid overlapping toxicity peaks . Population PK models account for interpatient variability in clearance (e.g., CYP3A4 polymorphisms) .
Q. How can researchers evaluate resistance mechanisms to this compound in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
